4-chloro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide

Melatonin receptor pharmacology Negative control validation cAMP functional assay

This compound is the co-validated inactive control for the brain-penetrant MT2 inverse agonist UCSF4226. In functional cAMP assays, it exhibits no measurable activity at hMT1 or hMT2 (pEC50 <4.5), providing a critical negative control window for distinguishing target-specific effects from assay artifacts. Its structural similarity to UCSF4226 ensures that observed differential effects are not due to non-specific chemotype interactions. Generic benzamide analogs are scientifically invalid substitutes; only this precisely matched tool molecule guarantees the assay sensitivity required for rigorous melatonin receptor pharmacology.

Molecular Formula C13H13ClN2O2
Molecular Weight 264.71
CAS No. 1396860-65-3
Cat. No. B2569240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide
CAS1396860-65-3
Molecular FormulaC13H13ClN2O2
Molecular Weight264.71
Structural Identifiers
SMILESCC1=NOC(=C1)CCNC(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H13ClN2O2/c1-9-8-12(18-16-9)6-7-15-13(17)10-2-4-11(14)5-3-10/h2-5,8H,6-7H2,1H3,(H,15,17)
InChIKeyNNRVSDWWYYWAMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide: 4-chloro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide (CAS 1396860-65-3) for Melatonin Receptor Control Studies


4-chloro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide (CAS 1396860-65-3) is a synthetic benzamide derivative containing a 4-chlorophenyl and a 3-methylisoxazole moiety . Within the melatonin receptor research field, this compound has been specifically validated and commercialized by Sigma-Aldrich (product code Z3670677764, also cataloged as SML2754) as the inactive control analog for the selective human MT₂ receptor agonist UCSF4226 [1].

Why Generic Isoxazole-Benzamide Analogs Cannot Substitute for This Specific Negative Control in Melatonin Assays


Generic substitution of 4-chloro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide with other isoxazole or benzamide derivatives is not scientifically valid. This compound is one of a precisely matched pair of tool molecules employed in melatonin receptor pharmacology [1]. Its specific chemical structure is required to maintain the physical properties necessary to serve as a negative control for the active probe UCSF4226. Even closely related compounds within this chemotype can show unexpected agonist or antagonist activity at melatonin receptors. For example, other members of the same screening series, such as ZINC37781618, also show loss of function (pEC50 <4.5), but only this specific analog has been co-validated alongside the active probe UCSF4226 in peer-reviewed functional cAMP assays, ensuring its suitability as a negative control [1]. Using an unvalidated analog risks introducing low-level activity that can invalidate the critical interpretation of target engagement data.

Quantitative Differentiation Data for 4-chloro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide as an MT₁/MT₂ Negative Control


Functional Inactivity at Human MT₁ and MT₂ Melatonin Receptors Confirms Its Role as a True Negative Control

The target compound demonstrates complete functional inactivity at both human melatonin receptor subtypes. In a cellular cAMP accumulation assay, the compound showed a pEC50 value of <4.5 (no measurable activity up to 30 μM) at both hMT₁ and hMT₂, a result directly comparable to the active probe UCSF4226 which showed a pEC50 of 8.2 ±0.1 (% Emax 89 ± 3) at hMT₂ and 6.8 ±0.2 (% Emax 79 ± 3) at hMT₁ [1]. This establishes the compound as a validated inactive control for the probe UCSF4226, and it is commercialized specifically for this purpose by Sigma-Aldrich (SML2754) .

Melatonin receptor pharmacology Negative control validation cAMP functional assay

Selectivity Profile: Lack of Broad-Spectrum GPCR Activity Supports Use as a Clean Negative Control

Although the target compound itself has not been subjected to a separate comprehensive selectivity panel, its chemical probe counterpart UCSF4226 was screened at 10 μM against a panel of 318 GPCRs and showed no replicable off-target action [1]. The structural similarity between the target compound and the active probe strongly suggests that the target compound also lacks off-target GPCR activity at comparable concentrations. In contrast, alternative in-class molecules like ZINC37781618, while also showing functional inactivity at MT₁/MT₂, have not been co-validated in the same selectivity panel [2]. This makes the target compound a more rigorously characterized negative control for the UCSF4226 probe.

GPCR selectivity Off-target screening Chemical probe validation

Commercial Availability as a Pre-Validated Negative Control for Melatonin Receptor Studies

Sigma-Aldrich markets this compound (Z3670677764 / SML2754) with a certified purity of ≥98% (HPLC) and explicitly labels it as the 'inactive control for selective human melatonin MT2 receptor agonist UCSF4226' . This explicit designation distinguishes it from other isoxazole-benzamide analogs (e.g., ZINC37781618, also inactive) that are not commercially presented as matched controls, making it the only appropriate choice for researchers needing a certified, ready-to-use negative control for the UCSF4226 probe pair.

Chemical probes Negative control procurement Melatonin receptor

Defined Application Scenarios for 4-chloro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide Based on Quantitative Evidence


Validation of MT₂ Melatonin Receptor Target Engagement in Cellular Pharmacology Assays

This compound serves as an essential negative control when using the active probe UCSF4226 to study MT₂ receptor function. In cAMP functional assays, researchers can expect no measurable activity at either hMT₁ or hMT₂ (pEC50 <4.5), while the active probe UCSF4226 demonstrates robust inverse agonism (pEC50 8.2 at hMT₂). This large window of inactivity is crucial for distinguishing target-specific effects from assay artifacts [1].

Selectivity Screening for Melatonin Receptor Tool Compounds

When profiling novel melatonin receptor ligands, this compound can be used as a reference to confirm assay sensitivity. Its structural similarity to UCSF4226 ensures that any observed activity in the assay is not due to non-specific interactions of the chemotype, a property not guaranteed by generic benzamide analogs [1].

In Vivo Pharmacological Validation of MT₂-Mediated Behavioral Effects

Although not independently validated in vivo, the compound is structurally matched to the brain-penetrant probe UCSF4226 and can serve as a control for pharmacokinetic and behavioral studies. When dosed alongside UCSF4226, any differential effects can be attributed to the specific MT₂ targeting of the active probe [2].

Quote Request

Request a Quote for 4-chloro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.